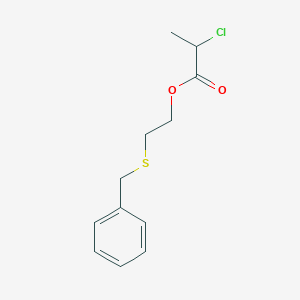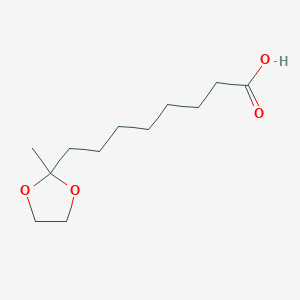
8-(2-Methyl-1,3-dioxolan-2-YL)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Methyl-1,3-dioxolan-2-YL)octanoic acid is an organic compound characterized by the presence of a dioxolane ring attached to an octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methyl-1,3-dioxolan-2-YL)octanoic acid typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction is catalyzed by acids and proceeds under mild conditions to form the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
8-(2-Methyl-1,3-dioxolan-2-YL)octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
8-(2-Methyl-1,3-dioxolan-2-YL)octanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(2-Methyl-1,3-dioxolan-2-YL)octanoic acid involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations . Additionally, the compound may modulate enzyme activity by binding to active sites or altering substrate availability.
Comparison with Similar Compounds
Similar Compounds
- 2-Octenoic acid, 8-(2-methyl-1,3-dioxolan-2-yl)-, methyl ester
- (2-Methyl-(1,3)dioxolan-2-yl)-acetic acid 3,7-dimethyl-octa-2,6-dienyl ester
Uniqueness
8-(2-Methyl-1,3-dioxolan-2-YL)octanoic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of the dioxolane ring enhances its stability and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
4388-49-2 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
8-(2-methyl-1,3-dioxolan-2-yl)octanoic acid |
InChI |
InChI=1S/C12H22O4/c1-12(15-9-10-16-12)8-6-4-2-3-5-7-11(13)14/h2-10H2,1H3,(H,13,14) |
InChI Key |
PXHXQPUZLMWAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acenaphtho[1,2-c][1,2,5]thiadiazole](/img/structure/B14145686.png)
amino}ethan-1-ol](/img/structure/B14145689.png)
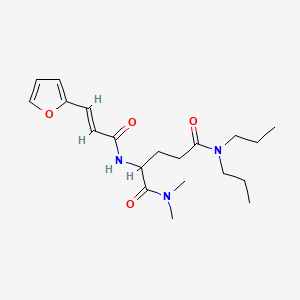
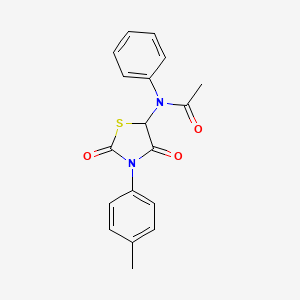
![Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145701.png)
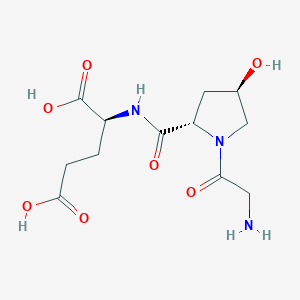

![6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14145712.png)
![N-(4-ethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14145718.png)
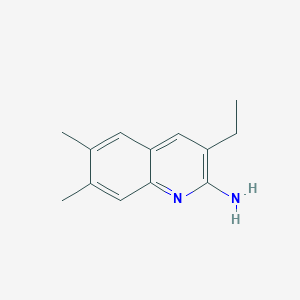
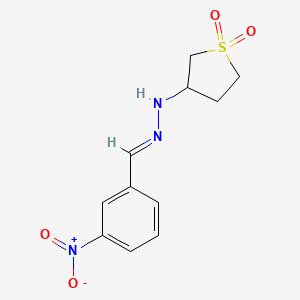
![Benzene, [(1-methylpentadecyl)oxy]-](/img/structure/B14145754.png)
![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14145759.png)
